Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals It is characterized by the presence of a bromine atom at the 6th position, a chlorophenylmethoxy group at the 5th position, and an ethyl ester group at the 3rd position of the benzofuran ring
Properties
IUPAC Name |
ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClO4/c1-3-23-19(22)18-11(2)25-16-9-14(20)17(8-13(16)18)24-10-12-6-4-5-7-15(12)21/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWIHTZTLMCQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the benzofuran ring using bromine or a brominating agent under controlled conditions.
Methoxylation: Attachment of the 2-chlorophenylmethoxy group to the 5th position of the benzofuran ring through a nucleophilic substitution reaction.
Esterification: Formation of the ethyl ester group at the 3rd position of the benzofuran ring via esterification with ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with tailored properties.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains, highlighting its use in developing antimicrobial agents.
- Anticancer Activity: The compound is being investigated for its ability to inhibit cancer cell proliferation. Mechanistic studies reveal that it may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, particularly in liver and breast cancer models .
Medicine
This compound is under investigation as a lead compound for drug development. Its pharmacological profile suggests potential therapeutic applications, particularly in oncology.
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes, including the formulation of advanced materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on HepG2 (liver cancer) cells, inducing apoptosis through mitochondrial pathways. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against E. coli and S. aureus, suggesting potential for development as an antibacterial agent. |
| Study C | Synthetic Applications | Utilized as an intermediate in synthesizing novel benzofuran derivatives with enhanced biological activities. |
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(2-nitrophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
These compounds share a similar benzofuran core structure but differ in the substituents attached to the benzofuran ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure includes a benzofuran core substituted with a bromo group, a methoxy group attached to a chlorophenyl moiety, and an ethyl ester functional group. This unique arrangement suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Antiviral Activity
Research indicates that derivatives of benzofuran compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown activity against various viruses. A study reported that certain benzofuran-based compounds displayed effective inhibition against the chikungunya virus, with EC50 values ranging from 1.9 μM to higher concentrations depending on structural modifications .
| Compound | Virus Target | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | Chikungunya | 1.9 | >75 |
| Compound 2 | YFV | 3.54 | 15.3 |
| Ethyl 6-bromo derivative | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related benzofuran compounds have been documented, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values for certain benzofuran derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 8.33 to 23.15 µM against Escherichia coli .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain the observed antimicrobial effects.
- Ion Channel Modulation : Some studies suggest that benzofuran derivatives may act on potassium channels, influencing cellular excitability and signaling pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives, including those structurally related to this compound:
- Study on Antiviral Efficacy : A study demonstrated that specific modifications in the benzofuran structure can significantly enhance antiviral potency against flaviviruses, indicating a structure-activity relationship (SAR) that can be exploited for drug development .
- Antimicrobial Evaluation : Another investigation evaluated the antimicrobial effectiveness of various benzofuran derivatives, finding promising results that support further exploration into their use as therapeutic agents against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
